molecular formula C17H20N2O B4888721 4-butyl-N-(pyridin-2-ylmethyl)benzamide

4-butyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B4888721
M. Wt: 268.35 g/mol
InChI Key: SPDPXOLHLVZIRQ-UHFFFAOYSA-N
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Description

4-butyl-N-(pyridin-2-ylmethyl)benzamide is an organic compound belonging to the class of benzamides Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(pyridin-2-ylmethyl)benzamide typically involves the condensation of 4-butylbenzoic acid with pyridin-2-ylmethylamine. This reaction is often facilitated by the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-butyl-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-butyl-N-(pyridin-2-ylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pyridin-2-ylmethyl group plays a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzamide: Similar structure but lacks the pyridin-2-ylmethyl group.

    4-phenoxy-N-(pyridin-2-ylmethyl)benzamide: Contains a phenoxy group instead of a butyl group.

    N-(pyridin-2-yl)benzamide: Lacks the butyl group

Uniqueness

4-butyl-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both the butyl and pyridin-2-ylmethyl groups. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and specific binding interactions, making it a valuable compound for various applications .

Properties

IUPAC Name

4-butyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-2-3-6-14-8-10-15(11-9-14)17(20)19-13-16-7-4-5-12-18-16/h4-5,7-12H,2-3,6,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDPXOLHLVZIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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